
2-((4-fluorophenyl)thio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group might be introduced via a halogenation reaction, while the pyrrolidine carbonyl group could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl group would likely contribute to the compound’s overall polarity, while the pyrrolidine ring could potentially introduce some degree of conformational flexibility.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups. For example, the fluorophenyl group might undergo nucleophilic aromatic substitution reactions, while the pyrrolidine carbonyl group could potentially participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its various functional groups. For example, the fluorophenyl group could potentially increase the compound’s overall polarity, while the pyrrolidine ring might confer some degree of conformational flexibility .Aplicaciones Científicas De Investigación
Src Kinase Inhibitory and Anticancer Activities
Research on derivatives similar to the compound , such as thiazolyl N-benzyl-substituted acetamide derivatives, has been conducted to explore their role as Src kinase inhibitors and their potential anticancer activities. One study synthesized various N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives and evaluated them for Src kinase inhibitory activities and their ability to inhibit cell proliferation in human colon carcinoma, breast carcinoma, and leukemia cells. A specific 4-fluorobenzylthiazolyl derivative exhibited significant inhibition in cell proliferation of certain cancer cell lines at a concentration of 50 μM (Asal Fallah-Tafti et al., 2011).
Metabolic Stability in PI3K/mTOR Dual Inhibitors
Another study investigated the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. It focused on various 6,5-heterocycles to improve the metabolic stability of these inhibitors. A potent and efficacious inhibitor of PI3Kα and mTOR, which is structurally related to the compound , underwent modifications to reduce metabolic deacetylation, demonstrating the significance of structural modifications in enhancing drug stability and efficacy (Markian M Stec et al., 2011).
Antimicrobial and Antitumor Activities
Further, research into related acetamide derivatives has also explored their antimicrobial and antitumor activities. Novel compounds have been synthesized and tested against various cancer cell lines, showing promising anticancer activity at low concentrations. This highlights the potential of such compounds in developing new therapeutic agents for treating cancer (Sraa Abu-Melha, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2S/c21-14-3-9-17(10-4-14)30-13-18(28)22-15-5-7-16(8-6-15)27-24-19(23-25-27)20(29)26-11-1-2-12-26/h3-10H,1-2,11-13H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJXDNIBKHJZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide](/img/structure/B2466614.png)
![4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B2466618.png)
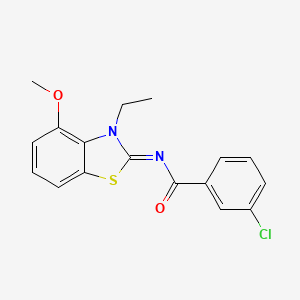
![4-[(Pyrrolidin-2-yl)methoxy]quinoline](/img/structure/B2466620.png)
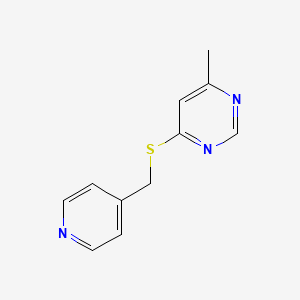
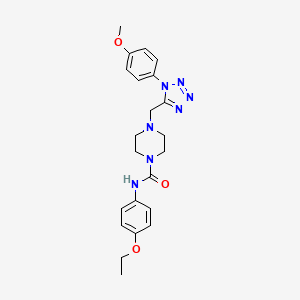
![N-(1-Cyanoethyl)-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2466624.png)
![N-(benzo[d]thiazol-2-yl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2466626.png)
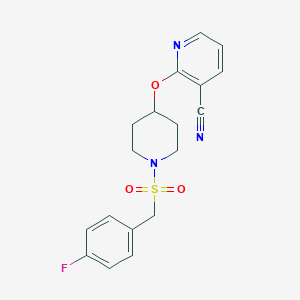
![9-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466631.png)
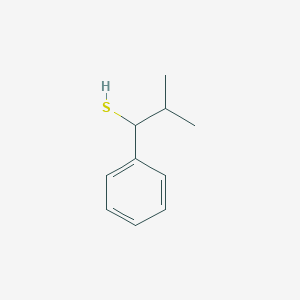

![(1R,5R)-3-tert-butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B2466635.png)
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2466637.png)